molecular formula C19H21Cl2NO2 B009371 Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride CAS No. 109936-63-2

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride

Cat. No. B009371
M. Wt: 366.3 g/mol
InChI Key: USSYCHULKAPNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, also known as PCP, is a synthetic dissociative drug that was first synthesized in the 1920s. It is a white crystalline powder that is soluble in water and has a bitter taste. PCP has been used for various purposes, including as an anesthetic and as a recreational drug. However, due to its potential for abuse and adverse effects, it is now classified as a Schedule II controlled substance in the United States.

Mechanism Of Action

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride works by blocking the NMDA receptor, which is involved in the transmission of signals between neurons in the brain. This results in a disruption of normal brain function and can lead to dissociative effects such as hallucinations, delusions, and a feeling of detachment from reality.

Biochemical And Physiological Effects

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia. Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has also been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its psychoactive effects.

Advantages And Limitations For Lab Experiments

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has several advantages for use in lab experiments, including its ability to produce dissociative effects similar to those of ketamine. However, it also has several limitations, including its potential for abuse and adverse effects, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, including further studies on its mechanism of action and its effects on memory and learning. Additionally, research could be conducted on the potential therapeutic uses of Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride, such as in the treatment of depression or other mental health conditions. Finally, research could be conducted on the development of new drugs that target the NMDA receptor, which may have potential therapeutic benefits without the adverse effects associated with Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride.

Synthesis Methods

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride can be synthesized through a variety of methods, including the reaction of p-chlorobenzoyl chloride with alpha-(1-pyrrolidinylmethyl)benzyl alcohol in the presence of a base such as sodium carbonate. The resulting product is then treated with hydrochloric acid to form Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride hydrochloride.

Scientific Research Applications

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has been used in scientific research for its dissociative effects on the brain. It has been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain and has been shown to produce effects similar to those of ketamine, another NMDA receptor antagonist. Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride has also been used to study the effects of dissociative drugs on memory and learning.

properties

CAS RN

109936-63-2

Product Name

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride

Molecular Formula

C19H21Cl2NO2

Molecular Weight

366.3 g/mol

IUPAC Name

(1-phenyl-2-pyrrolidin-1-ylethyl) 4-chlorobenzoate;hydrochloride

InChI

InChI=1S/C19H20ClNO2.ClH/c20-17-10-8-16(9-11-17)19(22)23-18(14-21-12-4-5-13-21)15-6-2-1-3-7-15;/h1-3,6-11,18H,4-5,12-14H2;1H

InChI Key

USSYCHULKAPNCA-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl.Cl

synonyms

(1-phenyl-2-pyrrolidin-1-yl-ethyl) 4-chlorobenzoate hydrochloride

Origin of Product

United States

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